N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group, a methoxy group, and a chlorophenyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorobenzoyl chloride.
Reaction: The 5-amino-2-methoxyaniline is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could replace the methoxy or chloro groups with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(3-chlorophenyl)-acetamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help in understanding its distinct properties and potential advantages.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKNLITGUXUCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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